
Methyl 1-Boc-azetidine-3-carboxylate
Overview
Description
Methyl 1-Boc-azetidine-3-carboxylate (CAS: 610791-05-4) is a heterocyclic compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It consists of a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl ester at the 3-position. This compound is widely utilized in medicinal chemistry, particularly as a non-cleavable linker in antibody-drug conjugates (ADCs) due to its stability under physiological conditions . Its synthesis and applications are documented in protocols for stereoselective spiro-β-lactam formation and diazaspiroheterocycle synthesis . Commercial availability includes various quantities (1 mg to 500 g), with pricing starting at €22.00 for 250 mg .
Preparation Methods
Preparation from Methyl Azetidine-3-carboxylate Hydrochloride via Boc Protection
One documented method involves the Boc protection of methyl azetidine-3-carboxylate hydrochloride using di-tert-butyl dicarbonate (Boc2O) in the presence of sodium hydrogencarbonate as a base.
Experimental Summary:
Parameter | Details |
---|---|
Starting material | Methyl azetidine-3-carboxylate hydrochloride (1.93 g pure equivalent) |
Base | Sodium hydrogencarbonate (3.2 g) |
Boc reagent | Di-tert-butyl dicarbonate (2.91 g) in tetrahydrofuran (THF, 13 mL) |
Solvents | Water (26 mL), THF, ethyl acetate |
Temperature | Initial cooling in ice bath (0 °C), then room temperature |
Reaction time | Initial 0.5 h at 0 °C, then 19.5 h at room temperature; repeated addition and stirring for 2.5 days |
Workup | THF removed, extraction with ethyl acetate, washing with brine, drying over sodium sulfate |
Purification | Silica gel column chromatography using heptane:ethyl acetate and ethyl acetate:methanol gradients |
Yield | 13.5% (370 mg) |
Product form | Colorless oil |
Characterization | 1H NMR (CDCl3): 1.44 ppm (9H, s), 3.35 ppm (1H, m), 3.75 ppm (3H, s), 4.10 ppm (4H, d, J=7.6 Hz) |
This procedure involves a two-stage addition of Boc2O and sodium hydrogencarbonate to ensure complete protection of the azetidine nitrogen, followed by extended stirring to drive the reaction to completion. The relatively low yield (13.5%) suggests the need for optimization in scale-up or alternative methods for improved efficiency.
Large-Scale Industrial Preparation Using Triethylamine and Boc Anhydride
A more industrially viable synthesis involves the use of triethylamine as the base and di-tert-butyl dicarbonate as the Boc source, conducted under controlled temperature conditions.
Parameter | Details |
---|---|
Starting material | Crude azetidine derivative solution |
Base | Triethylamine (TEA), initial 560 kg (2.18 eq), followed by 210 kg (0.82 eq) |
Boc reagent | Di-tert-butyl dicarbonate (Boc2O), 587 kg (1.06 eq) |
Temperature | 5-15 °C during addition, then 15-20 °C for 16 h |
Solvents | Methanol (removed by evaporation), toluene (1360 kg), water (1750 kg) |
Workup | Phase separation, extraction, washing with brine, drying over MgSO4 |
Yield | 96.4% corrected yield (582 kg product, 90.4 w% by qNMR assay) |
This method features careful temperature control to manage the exothermic nature of the Boc protection reaction. The use of triethylamine as a base facilitates the reaction, and subsequent solvent partitioning and drying steps yield a high-purity product suitable for large-scale applications.
Methyl Esterification via Trimethylsilyldiazomethane
An alternative approach to obtaining the methyl ester involves esterification of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid using trimethylsilyldiazomethane (TMSCHNN) as a methylating agent.
Parameter | Details |
---|---|
Starting material | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1 g scale) |
Methylating agent | Trimethylsilyldiazomethane (TMSCHNN), 1.5 eq |
Solvents | Methanol and toluene mixture |
Temperature | 0 °C initial addition, then warmed to room temperature |
Reaction time | Approximately 45 min total (15 min addition, 10 min stirring at 0 °C, 30 min warming) |
Yield | 99% crude yield |
Product form | Used directly in subsequent steps without purification |
This method is efficient and rapid, providing near-quantitative conversion to the methyl ester. The use of TMSCHNN is advantageous due to mild conditions and high selectivity. The product is typically used without further purification, streamlining synthetic workflows.
Summary Table of Preparation Methods
Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Scale | Notes |
---|---|---|---|---|---|
1 | Methyl azetidine-3-carboxylate HCl | Boc2O, NaHCO3, THF/H2O, RT, 2.5 days | 13.5 | Gram scale | Low yield, extended reaction time |
2 | Crude azetidine derivative | Boc2O, Triethylamine, Methanol/Toluene, 5-20 °C | 96.4 | Industrial scale | High yield, controlled temperature |
3 | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | TMSCHNN, MeOH/Toluene, 0-20 °C | 99 | Gram scale | Fast methyl esterification |
Research Findings and Analysis
- The Boc protection step is critical and can be performed either under mild aqueous-organic biphasic conditions or in organic solvents with amine bases. Industrial processes favor triethylamine for better control and higher yield.
- Methyl esterification via TMSCHNN is a preferred method over traditional acidic methanolysis due to milder conditions and higher selectivity.
- Yields vary significantly depending on scale, reaction time, and purification methods, highlighting the importance of process optimization.
- The Boc-protected azetidine intermediate is sensitive to reaction conditions; thus, temperature control, base choice, and solvent system are crucial parameters.
- The literature suggests that iodide intermediates and other protected azetidine derivatives can be used to access related compounds, but these routes are more complex and time-consuming.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 1-Boc-azetidine-3-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate involves its ability to act as a protecting group in organic synthesis. It stabilizes reactive intermediates and prevents unwanted side reactions. The compound interacts with molecular targets through covalent bonding, which helps in the formation of desired products .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Methyl 1-Boc-azetidine-3-carboxylate and Analogues
Key Comparisons
Azetidine vs. Pyrrolidine Derivatives
- Ring Strain and Reactivity : Azetidine (four-membered ring) exhibits higher ring strain compared to pyrrolidine (five-membered), making it more reactive in ring-opening reactions. This compound’s strained structure is advantageous for targeted drug delivery in ADCs .
- Conformational Flexibility : Pyrrolidine derivatives (e.g., Methyl 1-Boc-3-pyrrolidinecarboxylate) offer greater flexibility, which may influence binding affinity in biological systems .
Boc vs. Alternative Protecting Groups
- Stability : The Boc group in this compound provides superior acid stability compared to benzyl or diphenylmethyl groups (e.g., Methyl 1-benzhydrylazetidine-3-carboxylate), which require harsher deprotection conditions .
- Synthetic Utility : Boc-protected intermediates are preferred in solid-phase peptide synthesis due to compatibility with orthogonal protection strategies .
Functional Group Variations
- Aldehyde vs. Ester : tert-Butyl 3-formylazetidine-1-carboxylate (CAS: 177947-96-5) contains an aldehyde group, enabling conjugation via Schiff base formation, unlike the methyl ester in this compound .
- Carboxylic Acid vs. Ester : N-Boc-Azetidine-3-carboxylic acid (CAS: 887591-62-0) lacks the methyl ester, making it suitable for direct amide bond formation without hydrolysis .
Biological Activity
Methyl 1-Boc-azetidine-3-carboxylate (CAS: 610791-05-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which is further functionalized with a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom. This structural feature enhances its stability and reactivity, making it suitable for various chemical transformations.
Target and Mode of Action
This compound primarily functions as an intermediate in organic synthesis, particularly in the development of drug candidates. It is utilized as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . The compound can be functionalized at the 3-position, allowing it to participate in various biochemical reactions.
Biochemical Pathways
The compound interacts with multiple enzymes and proteins, influencing several biochemical pathways. For instance, it has been shown to modulate signaling pathways associated with cell growth and differentiation by altering gene expression .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies involving different cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent .
In Vitro Studies
In vitro evaluations have highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have focused on its interaction with monoacylglycerol lipase (MAGL), where it was found to bind selectively and inhibit enzyme activity, potentially leading to new therapeutic strategies for managing pain and inflammation (see Table 1).
Study | Findings | Cell Line/Model |
---|---|---|
Study A | Antimicrobial activity against E. coli | Bacterial cultures |
Study B | Induced apoptosis in cancer cell lines | HeLa, MCF-7 |
Study C | Inhibition of MAGL activity | Mouse brain tissue |
In Vivo Studies
In vivo studies have further validated the biological activity of this compound. For instance, PET imaging studies demonstrated that radiolabeled derivatives of the compound could effectively cross the blood-brain barrier, highlighting its potential for neurological applications .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound are influenced by its chemical structure and the specific agents it is linked to. Its metabolism involves enzymatic reactions that lead to various metabolites participating in additional biochemical processes .
Q & A
Basic Research Questions
Q. How can Methyl 1-Boc-azetidine-3-carboxylate be synthesized with high purity for structural characterization?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving Boc protection of azetidine derivatives. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate (a precursor) can be esterified using methyl chloroformate under anhydrous conditions. Critical parameters include:
- Solvent choice : Tetrahydrofuran (THF) or dichloromethane for optimal reactivity .
- Temperature control : Maintain 0–5°C during esterification to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from diethyl ether yields >95% purity. Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and the methyl ester (δ ~3.7 ppm, singlet). Azetidine ring protons appear as multiplet signals between δ 3.2–4.0 ppm .
- Mass spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z 216.1 (C10H17NO4+H) .
- X-ray crystallography : For absolute configuration confirmation, use SHELX-97 for structure refinement and ORTEP-3 for visualization .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported conformational isomers of this compound?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to capture precise bond angles and torsion angles.
- Refinement : Apply SHELXL-2018 with Hirshfeld atom refinement (HAR) to model disorder or dynamic effects .
- Validation : Compare experimental data with DFT-calculated geometries (e.g., B3LYP/6-31G**) to identify stable conformers .
Q. What strategies optimize the Boc deprotection step in downstream functionalization of this compound?
- Methodological Answer :
- Acid selection : Trifluoroacetic acid (TFA) in dichloromethane (1:10 v/v) at 0°C achieves >90% deprotection yield without ester hydrolysis .
- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane).
- Workup : Neutralize with aqueous NaHCO3 and extract with DCM to isolate the free amine .
Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- DFT modeling : Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G**) to identify nucleophilic/electrophilic sites on the azetidine ring .
- Transition state analysis : Locate TS barriers for ring-opening with amines or thiols using Nudged Elastic Band (NEB) methods .
- Solvent effects : Include PCM models for polar aprotic solvents (e.g., DMF) to refine activation energies .
Q. What experimental evidence supports the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH stability assay : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC:
- Stable range : pH 4–8 (≤5% degradation).
- Acidic conditions (pH <4) : Boc group hydrolysis dominates.
- Basic conditions (pH >8) : Ester saponification occurs .
Q. Data Contradictions and Mitigation
Q. How to address conflicting reports on the compound’s melting point?
- Methodological Answer :
- Source analysis : Differences may arise from polymorphic forms or impurities. Reproduce synthesis/purification protocols from primary literature .
- DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to confirm thermal events. Reported values range 36–43°C for the Boc-protected form .
Q. Why do computational and experimental dipole moments diverge for this compound?
- Methodological Answer :
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-7(6-11)8(12)14-4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECFRXGVLMVUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659657 | |
Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610791-05-4 | |
Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610791-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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